

Physical and chemical properties of tridecanoic acid

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Compound of Interest

Compound Name: Tridecanoate

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Tridecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with a 13-carbon backbone. As an odd-chain fatty acid, its metabolism and physiological roles differ in some key aspects from the more common even-chained fatty acids. This technical guide provides an in-depth overview of the physical and chemical properties of tridecanoic acid, detailed experimental protocols for their determination, and an exploration of its metabolic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics and potential applications of this molecule.

Physical and Chemical Properties

Tridecanoic acid is a white crystalline solid at room temperature.^[1] Its fundamental properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₆ O ₂	[2][3][4]
Molecular Weight	214.34 g/mol	[2][3]
Appearance	White crystalline solid	[1]
Melting Point	41-43 °C	[1]
Boiling Point	236 °C at 100 mmHg	[2][3]
312-313 °C at 760 mmHg	[1]	
Density	0.9582 g/cm ³ at 20 °C	[5]
Flash Point	112.78 °C	[1]
CAS Number	638-53-9	[2][3]

Solubility and Acidity

Property	Value	Source(s)
Solubility in Water	33 mg/L at 20 °C	[1]
Solubility in Organic Solvents	Soluble in alcohol, ether, chloroform, hexane, petroleum ether, DMSO, and DMF.	[1][6][7]
pKa	Not explicitly found in searches, but expected to be around 4.8-5.0, similar to other long-chain fatty acids.	

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of tridecanoic acid are outlined below. These protocols are based on standard laboratory practices for the analysis of fatty acids.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point of crystalline solids like tridecanoic acid.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of tridecanoic acid into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. An empty, crimped pan is used as a reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell.
- **Thermal Program:**
 - Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the expected melting point (e.g., 60°C).
 - Hold at the final temperature for a few minutes to ensure complete melting.
 - Cool the sample back to the initial temperature.
- **Data Analysis:** The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram, which corresponds to the solid-to-liquid phase transition.

Determination of Boiling Point under Reduced Pressure

Due to its high boiling point at atmospheric pressure, the boiling point of tridecanoic acid is often determined under reduced pressure to prevent decomposition.

Methodology:

- **Apparatus:** Assemble a distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask containing the tridecanoic acid sample, a condenser, and a receiving flask.

- Procedure:
 - Place a small amount of tridecanoic acid and a boiling chip in the distillation flask.
 - Gradually reduce the pressure in the system to the desired level (e.g., 100 mmHg) using the vacuum pump.
 - Begin heating the distillation flask.
 - Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Solubility Determination

Methodology:

- Solvent Selection: Choose a range of solvents, including water and various organic solvents (e.g., ethanol, methanol, hexane, chloroform).
- Procedure:
 - Add a known mass of tridecanoic acid (e.g., 10 mg) to a known volume of the solvent (e.g., 1 mL) in a vial at a constant temperature (e.g., 25°C).
 - Vortex or stir the mixture for a set period to ensure equilibrium is reached.
 - Visually inspect the solution for any undissolved solid. If the solid dissolves completely, add more tridecanoic acid incrementally until saturation is reached (i.e., solid material remains).
 - The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L). For quantitative analysis, the saturated solution can be filtered, and the concentration of the filtrate determined by a suitable analytical method like GC-MS after derivatization.

Spectroscopic Analysis

GC-MS is a powerful technique for the identification and quantification of fatty acids.

Methodology:

- **Derivatization (Esterification):** Convert the carboxylic acid group of tridecanoic acid into a more volatile ester, typically a methyl ester (FAME). A common method is to react the acid with a solution of methanolic HCl or BF_3 -methanol.
- **GC-MS System:** Use a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar column like DB-23 or a non-polar column like DB-5ms) and a mass spectrometer detector.
- **Injection:** Inject a small volume (e.g., 1 μL) of the derivatized sample solution into the heated GC inlet.
- **Chromatographic Separation:** The FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The oven temperature is programmed to ramp up to facilitate the elution of the compounds.
- **Mass Spectrometry:** As the FAMEs elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries (e.g., NIST).^[8] The molecular ion peak and characteristic fragment ions are analyzed.^{[8][9][10][11]}

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve a few milligrams of tridecanoic acid in a deuterated solvent (e.g., chloroform- d , CDCl_3) and transfer the solution to an NMR tube.
- **^1H NMR Spectroscopy:**
 - The ^1H NMR spectrum will show characteristic signals for the different protons in the molecule.
 - A triplet around 0.88 ppm corresponds to the terminal methyl (CH_3) group.

- A broad multiplet around 1.2-1.4 ppm arises from the methylene (CH_2) groups in the long alkyl chain.
- A triplet around 2.35 ppm is characteristic of the methylene group alpha to the carboxylic acid ($\alpha\text{-CH}_2$).
- A broad singlet, typically downfield (around 10-12 ppm), corresponds to the acidic proton of the carboxylic acid group ($-\text{COOH}$).[\[3\]](#)[\[7\]](#)
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum provides information about the carbon skeleton.
 - The carbonyl carbon of the carboxylic acid will appear significantly downfield, typically around 180 ppm.
 - The carbons of the alkyl chain will resonate in the upfield region (around 14-34 ppm).[\[2\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#)

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

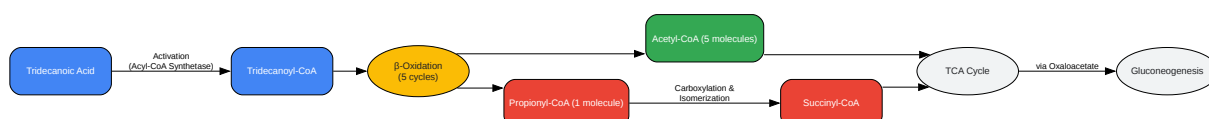
- Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
- Analysis: The infrared spectrum of tridecanoic acid will show characteristic absorption bands:
 - A very broad band in the region of $2500\text{-}3300\text{ cm}^{-1}$ is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - A strong, sharp band around $1700\text{-}1725\text{ cm}^{-1}$ corresponds to the C=O (carbonyl) stretching vibration.[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - C-H stretching vibrations from the alkyl chain appear just below 3000 cm^{-1} .
 - C-O stretching and O-H bending vibrations are also observed in the fingerprint region (below 1500 cm^{-1}).[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Metabolic Pathway of Tridecanoic Acid

As an odd-chain fatty acid, the metabolism of tridecanoic acid via β -oxidation results in a different final product compared to even-chain fatty acids. This has significant implications for cellular metabolism.

The β -oxidation of tridecanoyl-CoA proceeds through multiple cycles, each removing a two-carbon unit in the form of acetyl-CoA. The final cycle of β -oxidation of the five-carbon chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[19][20]

- Acetyl-CoA can enter the citric acid cycle (TCA cycle) for energy production or be used for the synthesis of other molecules like ketone bodies or cholesterol.[19]
- Propionyl-CoA is converted to succinyl-CoA, which is an intermediate of the TCA cycle. This anaplerotic role allows for the net replenishment of TCA cycle intermediates, which can then be used for gluconeogenesis (the synthesis of glucose).[19][20] This is a key difference from even-chain fatty acids, which only produce acetyl-CoA and cannot contribute to net gluconeogenesis.



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